8-Bromo-indolizine-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 8-bromoindolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-8(11)3-2-4-12(9)6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRQSSKQOQFQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=C(C2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-indolizine-2-carboxylic acid methyl ester typically involves the bromination of indolizine-2-carboxylic acid methyl ester. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the indolizine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-indolizine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolizine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-indolizine-2-carboxylic acid methyl ester is explored for its potential as a lead compound in drug development due to its diverse biological activities, including:
- Anticancer Properties : Research indicates that indolizine derivatives can induce apoptosis in cancer cells and modulate apoptotic pathways, making them potential candidates for cancer therapy.
- Antiviral Activity : Studies have shown that derivatives of indole compounds can inhibit HIV-1 integrase, suggesting that this compound may also exhibit similar properties .
Biological Studies
The compound serves as a probe in biological studies to understand various mechanisms:
- Enzyme Inhibition : Investigations into its interaction with enzymes have revealed potential inhibitory effects on cyclooxygenase enzymes, crucial in inflammatory responses .
- Receptor Binding Studies : Interaction studies have focused on binding affinities to receptors involved in inflammation and cancer progression, aiding in the design of targeted therapies .
Material Science
In material science, this compound is being researched for:
- Fluorescent Probes : Its unique structure allows it to be utilized in designing fluorescent probes for biological imaging, enhancing the understanding of cellular processes .
- Polymer Matrices : Incorporation into polymer matrices can enhance material properties for applications in electronics and coatings.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various indolizine derivatives, including this compound. The findings indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 2: HIV-1 Integrase Inhibition
Research focused on optimizing structural modifications of indole derivatives showed that certain modifications significantly increased their inhibitory effect against HIV-1 integrase. The introduction of specific functional groups enhanced binding interactions within the active site, demonstrating the compound's potential as an antiviral agent .
Mechanism of Action
The mechanism of action of 8-Bromo-indolizine-2-carboxylic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the indolizine ring system may play crucial roles in its biological activity, potentially affecting enzyme function or cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Indolizine Family
Methyl 2-Bromo-8-methoxyindolizine-7-carboxylate
- Structure : Bromine at position 2, methoxy group at position 8, and methyl ester at position 5.
- Key Differences : Substitution patterns alter electronic distribution; the methoxy group enhances solubility compared to bromine. This compound is used in organic synthesis for heterocyclic scaffold modifications .
- Applications : Explored as a precursor in fluorescence-based probes due to methoxy-induced electron-donating effects.
Ethyl 6-Bromoindolizine-2-carboxylate
- Structure: Bromine at position 6 and ethyl ester at position 2 (CAS No. 1251014-35-3).
- Bromine at position 6 may reduce steric hindrance in reactions targeting position 8 .
- Synthetic Utility : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl indolizine derivatives.
IMidazo[1,2-a]pyridine-2-carboxylic Acid, 8-Bromo-, Ethyl Ester
- Structure : Imidazo[1,2-a]pyridine core with bromine at position 8 and ethyl ester at position 2.
- Key Differences : The imidazo-pyridine system differs from indolizine in nitrogen atom placement, leading to distinct electronic properties. This compound exhibits enhanced stability in acidic conditions compared to indolizine analogs .
- Applications : Investigated in kinase inhibition studies due to its planar heterocyclic structure.
Comparison of Physicochemical Properties
Reactivity and Functionalization Potential
- This compound : The bromine at C8 is reactive in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyne substitutions. The methyl ester allows hydrolysis to carboxylic acids for further derivatization .
- Ethyl 6-Bromoindolizine-2-carboxylate : Ethyl esters are more resistant to hydrolysis than methyl esters, making this compound preferable for prolonged storage. Bromine at C6 is less sterically hindered, facilitating nucleophilic aromatic substitutions .
- Methyl 2-Bromo-8-methoxyindolizine-7-carboxylate : Methoxy groups direct electrophilic substitutions to specific positions (e.g., C3 or C5), enabling regioselective modifications .
Biological Activity
8-Bromo-indolizine-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 8th position of the indolizine ring, which contributes to its reactivity and biological activity. Its molecular formula is .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, possibly due to its ability to disrupt cellular processes.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several indolizine derivatives, including this compound. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Bactericidal |
| Control (Ciprofloxacin) | 16 | Bactericidal |
This indicates that while the compound exhibits antimicrobial properties, it is less potent than established antibiotics.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurological disorders. The structure-activity relationship (SAR) analysis revealed that the bromine substituent enhances MAO inhibition.
| Compound | MAO Inhibition (%) |
|---|---|
| This compound | 75 |
| Iproniazid (Standard) | 85 |
The data indicates that while effective, further modifications could enhance its inhibitory potency.
Case Studies
- HIV-1 Integrase Inhibition : A derivative of indole-2-carboxylic acid showed promising results against HIV-1 integrase with an IC50 of 0.13 µM. The structural similarities suggest potential for further optimization in related compounds like 8-Bromo-indolizine derivatives .
- COX-2 Inhibition : A study explored various indolizines for COX-2 inhibitory activity, suggesting that modifications at specific positions significantly enhance anti-inflammatory properties .
Q & A
Q. Analytical Techniques :
How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for bromination steps, while DCM is optimal for demethylation .
- Catalyst Selection : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts reactions) improve regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like ester hydrolysis .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify critical factors .
Example : In Vilsmeier-Haack formylation (), POCl₃/DMF at 80°C achieves higher yields than AcCl/AlCl₃ due to better electrophile generation .
What strategies are effective in resolving contradictory spectral data during structural elucidation of indolizine derivatives?
Level: Advanced
Answer:
Contradictions in NMR or MS data can arise from tautomerism or impurities. Mitigation methods:
- 2D NMR Techniques : COSY and HETCOR correlations clarify proton-proton and carbon-proton connectivity .
- DEPT Spectroscopy : Differentiates CH₃, CH₂, and CH groups to resolve overlapping signals .
- Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors to track signal origins .
- Comparative Analysis : Cross-referencing with known indolizine derivatives (e.g., 6-chloro-5-phenyl analogs) for pattern matching .
What safety considerations are critical when working with brominated indolizine derivatives in laboratory settings?
Level: Basic
Answer:
- Handling Brominating Agents : BBr₃ and HBr require use in fume hoods with appropriate PPE (gloves, goggles) due to corrosive and toxic fumes .
- Waste Disposal : Halogenated by-products must be segregated and treated as hazardous waste .
- Stability Testing : Monitor for decomposition (e.g., via TLC or HPLC) during storage, as bromoesters may degrade under light or moisture .
How can isotopic labeling techniques be applied to track the metabolic stability of this compound?
Level: Advanced
Answer:
- Deuterium Labeling : Introduce deuterium at non-reactive positions (e.g., methyl ester group) via deuterated methanol in esterification steps .
- Radioisotope Tracing : Use ¹⁴C-labeled compounds to study metabolic pathways in vitro/in vivo.
- Mass Spectrometry Imaging (MSI) : Track labeled compounds in biological matrices to assess stability and degradation hotspots .
What computational methods are validated for predicting the reactivity of brominated indolizine esters in nucleophilic substitution reactions?
Level: Advanced
Answer:
- DFT Calculations : Model transition states to predict activation energies for SN2 reactions at the 8-bromo position .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .
- QSPR Models : Correlate electronic parameters (Hammett σ) with experimental reaction rates to guide substituent selection .
Table: Key Physicochemical Properties Influencing Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
